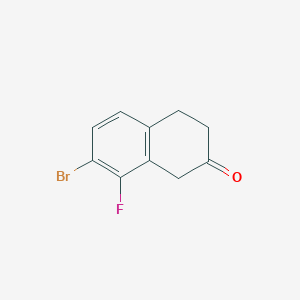
5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of trifluorophenyl and methyl groups on the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 3,4,5-trifluorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Cyclization Reaction: Another method involves the cyclization of 5-methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid derivatives. This reaction can be performed using a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at the isoxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various derivatives of the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Lacks the methyl group present in the target compound.
5-methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atoms on the phenyl ring.
Uniqueness: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the specific arrangement of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C11H6F3NO3 |
|---|---|
Molekulargewicht |
257.16 g/mol |
IUPAC-Name |
5-methyl-3-(3,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c1-4-8(11(16)17)10(15-18-4)5-2-6(12)9(14)7(13)3-5/h2-3H,1H3,(H,16,17) |
InChI-Schlüssel |
VPQIOQCLBDNPAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)




![8-Cbz-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B15333959.png)

![1-[2-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B15333965.png)

![[1-[4-[2,6-Bis(benzyloxy)-3-pyridyl]phenyl]-4-piperidyl]methanol](/img/structure/B15333985.png)
